1-Aminocyclopropane-1-carboxylic acid;hydrate
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Overview
Description
1-Aminocyclopropane-1-carboxylic acid;hydrate is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the Cα atom of the amino acid. This compound is a white solid and occurs naturally. It is a precursor to the plant hormone ethylene and plays a significant role in various plant physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents using 1,2-electrophiles.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Industrial Production Methods
Industrial production methods for 1-Aminocyclopropane-1-carboxylic acid typically involve the use of large-scale chemical synthesis techniques, optimizing the reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It is oxidized by the enzyme ACC oxidase to produce ethylene.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl-L-methionine for the synthesis of 1-Aminocyclopropane-1-carboxylic acid from methionine .
Major Products
The major product formed from the oxidation of 1-Aminocyclopropane-1-carboxylic acid is ethylene, a crucial plant hormone .
Scientific Research Applications
1-Aminocyclopropane-1-carboxylic acid has numerous scientific research applications:
Plant Physiology: It is a precursor to ethylene, regulating various plant developmental processes and stress responses.
Biochemistry: It is used to investigate the biosynthesis and signaling pathways of ethylene.
Microbiology: It serves as a nitrogen and carbon source for soil microorganisms, influencing plant-microbe interactions.
Mechanism of Action
1-Aminocyclopropane-1-carboxylic acid exerts its effects primarily through its role as a precursor to ethylene. The enzyme ACC synthase catalyzes its synthesis from S-adenosyl-L-methionine, and ACC oxidase converts it to ethylene . Additionally, it has been found to activate Ca2±containing ion currents via glutamate receptor-like channels in root protoplasts .
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid is unique due to its role as a direct precursor to ethylene. Similar compounds include:
1-Aminocyclobutane-1-carboxylic acid: An analog that also influences plant stress responses.
α-Aminoisobutyric acid: Another analog with similar physiological effects.
These compounds share structural similarities but differ in their specific roles and effects on plant physiology.
Properties
CAS No. |
725268-67-7 |
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Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
1-aminocyclopropane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C4H7NO2.H2O/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H2 |
InChI Key |
CTKJZKAFTNRJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N.O |
Origin of Product |
United States |
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